4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl thioether, a thiochromeno thiazole, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiochromeno thiazole core, followed by the introduction of the chlorophenyl thioether group and the butanamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
- 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS3/c21-13-7-9-14(10-8-13)25-11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)26-12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJGMZJAHBCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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